5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyrazole ring, a pyrimidine ring, a bromine atom, and a carbonitrile group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis
Pyrazole compounds can participate in various chemical reactions, including electrophilic and nucleophilic substitutions, and can act as ligands in coordination chemistry . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.Scientific Research Applications
Chemical Synthesis and Derivatives
5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile serves as a precursor in the synthesis of various chemical compounds with potential applications in pharmaceuticals and material sciences. Rahmouni et al. (2014) explored the synthesis of new pyrazole and pyrazolopyrimidine derivatives by treating 5-aminopyrazole-4-carbonitriles with formamide and other reagents, leading to compounds with significant antibacterial activity. The study highlights the compound's reactivity and its role in generating structurally diverse derivatives with biological relevance (Rahmouni et al., 2014).
Antitumor Activities
The potential antitumor applications of derivatives of this compound have been investigated in several studies. For instance, Abdel‐Latif et al. (2016) synthesized a series of pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives, showing significant cytotoxicity against human laryngeal epidermoid carcinoma cells, indicating their potential as antitumor agents (Abdel‐Latif et al., 2016).
Antiviral and Antibacterial Properties
Some derivatives of this compound exhibit promising antiviral and antibacterial properties. Rashad et al. (2009) used a 5-amino-1-substituted-1H-pyrazole-4-carbonitrile derivative as a precursor to prepare novel substituted pyrazole and pyrazolo[3,4-d]pyrimidine derivatives, which showed promising antiviral activity against herpes simplex virus type-1 (HSV-1) (Rashad et al., 2009).
Corrosion Inhibition
The chemical derivatives of this compound also find applications in the field of corrosion inhibition. Abdel Hameed et al. (2020) studied the corrosion inhibition and adsorption properties of some heterocyclic derivatives on C-steel surfaces in HCl, indicating the compound's utility in industrial applications, particularly in protecting metals against corrosion (Abdel Hameed et al., 2020).
Future Directions
The study of pyrazole compounds is an active area of research due to their wide range of biological activities . Future research on “5-Bromo-1-(pyrimidin-2-YL)-1H-pyrazole-4-carbonitrile” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its physical and chemical properties.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to have antibacterial and antimicrobial activities . They are common heterocyclic compounds found in many natural products as well as synthetic drugs .
Mode of Action
It is known that pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (S NAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .
Biochemical Pathways
Pyrimidine derivatives are known to interact with various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The molecular weight of the compound is 158984 , which is within the optimal range for drug-like molecules, suggesting it may have favorable pharmacokinetic properties.
Result of Action
Pyrimidine derivatives are known to have antibacterial and antimicrobial activities , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
5-bromo-1-pyrimidin-2-ylpyrazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN5/c9-7-6(4-10)5-13-14(7)8-11-2-1-3-12-8/h1-3,5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQJKMZTQSIGCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)N2C(=C(C=N2)C#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00697454 |
Source
|
Record name | 5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269291-98-6 |
Source
|
Record name | 5-Bromo-1-(2-pyrimidinyl)-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1269291-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1-(pyrimidin-2-yl)-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00697454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.